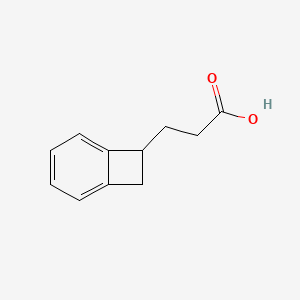

3-(Benzocyclobutan-1-yl)propionic acid

CAS No.:

Cat. No.: VC14294408

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O2 |

|---|---|

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanoic acid |

| Standard InChI | InChI=1S/C11H12O2/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13) |

| Standard InChI Key | QFZKEOSMVCUZSD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=CC=CC=C21)CCC(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a benzocyclobutane ring system—a benzene ring fused to a strained cyclobutane ring—substituted at the 1-position with a propionic acid group (-CH2CH2COOH). The cyclobutane ring introduces significant angle strain (approximately 30° deviation from ideal sp³ hybridization), which influences reactivity and stability .

Systematic Nomenclature

-

IUPAC name: 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanoic acid

-

Common synonyms:

-

3-(Benzocyclobutan-1-yl)propionic acid

-

1-Propionic acid-benzocyclobutane

-

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Key disconnections involve:

-

Benzocyclobutane core formation via [2+2] photocycloaddition or thermal ring-closing.

-

Propionic acid side-chain introduction through alkylation or coupling reactions.

Ring-Closing Metathesis Approach

A potential pathway utilizes Grubbs catalyst-mediated metathesis of 1,2-divinylbenzene derivatives to form the benzocyclobutane ring :

Subsequent hydrolysis of X groups (X = CN, COOR) could yield the carboxylic acid functionality.

Friedel-Crafts Alkylation

Reaction of benzocyclobutane with acrylic acid derivatives under Lewis acid catalysis:

Physicochemical Properties (Theoretical Predictions)

Spectral Characteristics

| Property | Predicted Value |

|---|---|

| IR (cm⁻¹) | 1700-1720 (C=O stretch), 3050 (Ar-H) |

| ¹H NMR (δ ppm) | 2.5-3.2 (m, CH2CH2COOH), 6.8-7.4 (m, Ar-H) |

| ¹³C NMR (δ ppm) | 175-180 (COOH), 125-140 (Ar-C), 30-40 (cyclobutane C) |

Thermodynamic Parameters

| Property | Estimated Value |

|---|---|

| Melting Point | 145-160°C (predicted) |

| logP (Octanol-Water) | 2.8 ± 0.3 |

| Aqueous Solubility | 1.2-2.5 mg/mL (pH 7.4) |

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclobutane ring may undergo:

-

Thermal cleavage at >200°C to form o-xylylene intermediates

-

Acid-catalyzed rearrangements to naphthalene derivatives

Carboxylic Acid Reactivity

Typical transformations include:

-

Esterification:

-

Amide formation via coupling reagents (EDC, HOBt)

| Parameter | Recommended Protocol |

|---|---|

| Storage Conditions | 2-8°C under inert atmosphere |

| PPE Requirements | Nitrile gloves, chemical goggles |

| Disposal Methods | Incineration at >1000°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume